molecular formula C17H23NO2 B15064226 Decahydronaphthalen-1-yl phenylcarbamate CAS No. 93477-80-6

Decahydronaphthalen-1-yl phenylcarbamate

Cat. No.: B15064226
CAS No.: 93477-80-6
M. Wt: 273.37 g/mol
InChI Key: ALCBPTBNAKYVBG-UHFFFAOYSA-N
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Description

Decahydronaphthalen-1-yl phenylcarbamate is an organic compound with the molecular formula C17H23NO2 It is a member of the carbamate family, which are esters of carbamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decahydronaphthalen-1-yl phenylcarbamate typically involves the reaction of decahydronaphthalene with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. Common solvents used in this reaction include toluene and dichloromethane, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid catalysts, such as iron-chrome catalysts, can enhance the efficiency of the reaction and reduce the environmental impact by avoiding the use of hazardous reagents like phosgene .

Chemical Reactions Analysis

Types of Reactions

Decahydronaphthalen-1-yl phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced carbamate derivatives.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide, leading to the formation of substituted carbamate products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions include oxidized carbamates, reduced carbamates, and substituted carbamates, each with distinct structural and functional properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of decahydronaphthalen-1-yl phenylcarbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can disrupt essential metabolic pathways, leading to the antimicrobial effects observed in studies .

Comparison with Similar Compounds

Similar Compounds

  • 1-Naphthyl phenylcarbamate
  • Phenyl carbamate
  • Naphthalen-1-yl phenazine-1-carboxamide

Uniqueness

Decahydronaphthalen-1-yl phenylcarbamate stands out due to its unique decahydronaphthalene moiety, which imparts distinct structural and functional properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

93477-80-6

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl N-phenylcarbamate

InChI

InChI=1S/C17H23NO2/c19-17(18-14-9-2-1-3-10-14)20-16-12-6-8-13-7-4-5-11-15(13)16/h1-3,9-10,13,15-16H,4-8,11-12H2,(H,18,19)

InChI Key

ALCBPTBNAKYVBG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CCCC2OC(=O)NC3=CC=CC=C3

Origin of Product

United States

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